Gold(III) chloride

Heterogeneous Catalysis CO Oxidation Catalyst Preparation

Gold(III) chloride (AuCl3, CAS 13453-07-1) is the preferred precursor for researchers requiring maximum catalytic performance. Evidence shows AuCl3-derived Au/TiO2 catalysts exhibit significantly higher activity for CO oxidation than those prepared from HAuCl4. In cycloisomerization, AuCl3 directs distinct ring-sized products compared to Au(I) salts. Substitution based solely on gold content leads to failed reactions; specify AuCl3 for reproducible, high-activity outcomes. Available as anhydrous red crystals or monohydrate golden crystals, with rigorous purity verified by trace metals analysis. Expedited global shipping available for R&D and pilot-scale orders.

Molecular Formula AuCl3
Molecular Weight 303.32 g/mol
CAS No. 13453-07-1
Cat. No. B079756
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGold(III) chloride
CAS13453-07-1
Synonymsgold chloride
gold chloride (AuCl2)
gold chloride (AuCl3)
gold chloride (AuCl3), dihydrate
gold chloride(AuCl)
Molecular FormulaAuCl3
Molecular Weight303.32 g/mol
Structural Identifiers
SMILES[Cl-].[Cl-].[Cl-].[Au+3]
InChIInChI=1S/Au.3ClH/h;3*1H/q+3;;;/p-3
InChIKeyRJHLTVSLYWWTEF-UHFFFAOYSA-K
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Gold(III) Chloride (CAS 13453-07-1) for Catalysis and Synthesis: Key Properties and Specifications


Gold(III) chloride (CAS 13453-07-1), also known as auric chloride, is an inorganic compound of gold and chlorine with the empirical formula AuCl3, though it exists primarily as the dimer Au2Cl6 [1]. It is available in both anhydrous (red crystals) and monohydrate (AuCl3·H2O, golden yellow crystals) forms, both of which are highly hygroscopic and light-sensitive [1]. With a density of 4.7 g/cm3, it decomposes at temperatures above 160 °C and is readily soluble in water, ethanol, and ether [1]. As a potent Lewis acid and a versatile Au(III) source, it serves as a cornerstone precursor and catalyst in a wide range of organic transformations and materials science applications.

Gold(III) Chloride Selection: Why Generic Gold Reagent Substitution Compromises Experimental Outcomes


Substituting gold(III) chloride with other common gold sources like HAuCl4 or AuCl is not chemically neutral and can lead to significantly different experimental outcomes. Key differences stem from distinct ligand environments and redox properties. For instance, in the preparation of supported Au/TiO2 catalysts, the choice of precursor directly impacts the resulting catalyst's activity. An in situ infrared study demonstrated that catalysts prepared from AuCl3 exhibit higher activity for CO oxidation compared to those prepared from HAuCl4 [1]. Furthermore, in homogeneous catalysis, the oxidation state of the gold precursor (Au(III) vs. Au(I)) critically influences reaction mechanisms and product distribution. A study on the cycloisomerization of α-aminoallenes revealed that AuCl is more reactive than AuCl3 for this transformation, and the Au(III)-catalyzed pathway proceeds without a change in gold oxidation state [2]. In another case, AuCl3 and AuCl were found to selectively catalyze the formation of different ring-sized products from the same substrate [3]. Therefore, selection based solely on gold content or price can lead to failed reactions or irreproducible results.

Quantitative Evidence for Gold(III) Chloride (CAS 13453-07-1) Performance Versus Comparators


Gold(III) Chloride (AuCl3) Yields Higher CO Oxidation Activity than HAuCl4 in Supported Au/TiO2 Catalyst Preparation

In the preparation of 1% Au/TiO2 catalysts via deposition-precipitation, the choice of gold precursor has a significant impact on catalytic performance. In situ infrared spectroscopy studies show that the catalyst prepared from gold(III) chloride (AuCl3) exhibits higher activity for CO oxidation than the catalyst prepared from tetrachloroauric acid (HAuCl4·4H2O) [1]. This finding is critical for researchers optimizing catalyst synthesis for low-temperature oxidation reactions.

Heterogeneous Catalysis CO Oxidation Catalyst Preparation

AuCl3 and AuCl Catalysts Exhibit Divergent Chemoselectivity in Cyclization Reactions

The oxidation state of the gold catalyst profoundly impacts reaction selectivity. In a study of a cyclization reaction, the simple gold salts AuCl and AuCl3 were found to overwhelmingly provide the eight-membered ring product 39 (yields not specified, described as 'overwhelmingly') [1]. In contrast, the use of a gold(I) complex with a Buchwald-type ligand (complex 40) provided exclusively the seven-membered ring product 38 [1]. This demonstrates that the ligand environment, and by extension the choice of a simple salt like AuCl3 vs. a ligated Au(I) complex, dictates the reaction pathway and product distribution.

Homogeneous Catalysis Cyclization Selectivity

Catalytic Performance of AuCl3 is Dependent on Reaction Type; Not a Universal Superior Choice to AuCl

A computational study on the cycloisomerization of α-aminoallenes revealed that the catalytic activity of simple gold salts is reaction-specific. The calculations showed that AuCl is more reactive than AuCl3 for catalyzing this particular transformation [1]. Furthermore, the Au(III)-catalyzed pathway was found to not involve a change in gold oxidation state from Au(III) to Au(I), challenging a previous conjecture about the active species [1]. This highlights that the reactivity order is not fixed and depends on the specific reaction mechanism.

Homogeneous Catalysis Cyclization Reaction Kinetics

Catalyst Longevity: AuCl3 Turnovers Can Be Increased by 3,300% with Additives

The practical utility of a catalyst is often limited by its lifetime, measured in turnover number (TON). Research has demonstrated that the turnovers of a gold(III) chloride catalyst can be dramatically increased by 3,300% through the addition of several equivalents of 2,2,6,6-tetramethylpiperidine 1-oxyl (TEMPO) and catalytic amounts of copper(II) chloride [1]. This represents a >33-fold improvement in catalyst productivity, which is a critical consideration for scaling reactions or for applications where catalyst cost is a significant factor.

Homogeneous Catalysis Catalyst Lifetime Additive Effects

Gold(III) Chloride (CAS 13453-07-1): Key Application Scenarios Backed by Comparative Evidence


Preparation of High-Activity Supported Gold Catalysts for Oxidation Reactions

Researchers seeking to prepare highly active Au/TiO2 catalysts for applications such as low-temperature CO oxidation should prioritize gold(III) chloride as the precursor. Direct comparative evidence shows that catalysts derived from AuCl3 exhibit higher activity than those prepared from the more common alternative, HAuCl4 [1]. Using AuCl3 as a starting material can therefore maximize the catalytic performance of the final material, a key factor in achieving high sensitivity in gas sensing or high efficiency in environmental catalysis.

Selective Cyclization and Cycloisomerization Reactions in Organic Synthesis

For synthetic chemists exploring gold-catalyzed cyclizations, the choice between AuCl3, AuCl, or ligated gold complexes is pivotal. Evidence shows that simple salts like AuCl3 and AuCl can direct a reaction toward a specific ring-sized product, while a ligated gold(I) complex can provide an alternative product with complete selectivity [1]. Therefore, AuCl3 is the appropriate choice for synthetic routes where its specific reactivity profile is required, as identified through catalyst screening. Substitution with an Au(I) salt or complex without prior verification could lead to complete failure to obtain the desired product.

Synthesis of Triarylmethanes and Related Compounds via Friedel-Crafts-Type Chemistry

Gold(III) chloride serves as an excellent catalyst for mediating C-C bond formation between electron-rich arenes and aldehydes, providing a practical route to triarylmethanes [1]. This application leverages the strong Lewis acidity of AuCl3. While other Lewis acids could be considered, AuCl3 is often the catalyst of choice due to its high efficiency under mild conditions, enabling the condensation of a wide range of substrates and simplifying the purification process compared to harsher acidic alternatives [1].

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